Lauryl-LF 11

Description

Properties

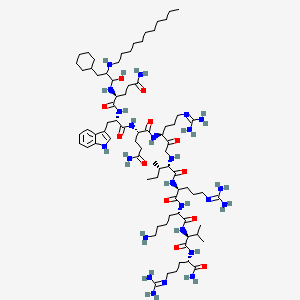

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H138N24O12/c1-6-8-9-10-11-12-13-14-22-39-88-59(43-49-26-16-15-17-27-49)71(110)97-58(35-37-63(80)104)69(108)100-60(44-50-45-92-52-29-19-18-28-51(50)52)72(111)98-57(34-36-62(79)103)68(107)94-53(31-23-40-89-75(82)83)61(102)46-93-65(48(5)7-2)74(113)99-56(33-25-42-91-77(86)87)67(106)96-55(30-20-21-38-78)70(109)101-64(47(3)4)73(112)95-54(66(81)105)32-24-41-90-76(84)85/h18-19,28-29,45,47-49,53-60,64-65,71,88,92-93,97,110H,6-17,20-27,30-44,46,78H2,1-5H3,(H2,79,103)(H2,80,104)(H2,81,105)(H,94,107)(H,95,112)(H,96,106)(H,98,111)(H,99,113)(H,100,108)(H,101,109)(H4,82,83,89)(H4,84,85,90)(H4,86,87,91)/t48-,53-,54-,55-,56-,57-,58-,59?,60-,64-,65-,71?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHGQKBFMDAWAQ-BSHYLFJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNC(CC1CCCCC1)C(NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)CNC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCNC(CC1CCCCC1)C(N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H138N24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Intricate Mechanism of Action of Lauryl-LF11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lauryl-LF11, a synthetic N-terminally acylated antimicrobial peptide derived from human lactoferricin, has emerged as a promising candidate in the fight against multidrug-resistant pathogens. Its potent antimicrobial activity is attributed to a multi-pronged mechanism of action that involves direct disruption of bacterial membranes and sophisticated modulation of the host immune response. This technical guide provides an in-depth exploration of the core mechanisms of Lauryl-LF11, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism: Disruption of Bacterial Membranes

Lauryl-LF11's primary mode of antibacterial action is the swift and efficient permeabilization and disruption of bacterial cell membranes. This process is driven by the peptide's amphipathic nature, with the lauryl (C12) fatty acid chain enhancing its hydrophobicity and facilitating its interaction with the lipid components of bacterial membranes.

Interaction with the Outer Membrane of Gram-Negative Bacteria

In Gram-negative bacteria, the initial target is the outer membrane, which is rich in lipopolysaccharide (LPS). The cationic nature of the LF11 peptide backbone electrostatically interacts with the negatively charged phosphate groups of lipid A in LPS, while the lauryl chain inserts into the hydrophobic acyl chains of the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a localized disorganization of the outer membrane. This disruption allows Lauryl-LF11 to traverse the outer membrane and access the inner cytoplasmic membrane.

Permeabilization of the Cytoplasmic Membrane

Upon reaching the cytoplasmic membrane, Lauryl-LF11 inserts into the phospholipid bilayer. This insertion is thought to occur via a "carpet" or "toroidal pore" model. In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization and eventual disintegration of the membrane. In the toroidal pore model, the peptides insert into the membrane, inducing the lipids to bend inward, forming a pore through which cellular contents can leak out. This rapid depolarization and loss of membrane integrity ultimately leads to bacterial cell death.

Experimental Workflow for Membrane Permeabilization Assay:

Immunomodulatory Effects: Orchestrating the Host Response

Beyond its direct bactericidal activity, Lauryl-LF11 exhibits significant immunomodulatory properties, influencing the host's innate immune response to infection. This dual functionality makes it a particularly attractive therapeutic candidate.

Activation of Toll-Like Receptor 4 (TLR4)

Lauryl-LF11 has been shown to activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system that is famously activated by LPS.[1] The N-terminal lauryl chain of Lauryl-LF11 is crucial for this interaction, likely mimicking the lipid A portion of LPS to engage the TLR4/MD-2 receptor complex. This activation initiates a downstream signaling cascade that can lead to the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of infection, thereby enhancing the host's ability to clear the invading pathogens.

Signaling Pathway of Lauryl-LF11-Induced TLR4 Activation:

References

Lauryl-LF 11 structure and chemical properties

An in-depth technical guide on "Lauryl-LF 11" cannot be provided at this time. A comprehensive search for a chemical compound with this specific designation has not yielded any definitive results. This suggests that "this compound" may be a highly specific trade name, an internal product code, or a potential misspelling, rather than a standard chemical nomenclature.

To generate the requested technical guide, please provide more specific information, such as:

-

The IUPAC name or a more common chemical name for the substance.

-

The Chemical Abstracts Service (CAS) registry number.

-

The name of the manufacturer or supplier.

-

The context of its use (e.g., surfactant, emulsifier, in a specific biological assay).

Once more detailed information is available, a thorough technical guide can be compiled, including its chemical structure, properties, relevant experimental protocols, and any associated biological pathways, adhering to the specified formatting and visualization requirements.

Unraveling the Amphipathic Nature of Lauryl-LF11: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties, Biological Activities, and Experimental Methodologies of a Promising Antimicrobial Peptide

Lauryl-LF11, a synthetic N-terminally acylated lipopeptide derived from the human lactoferricin peptide LF11, has emerged as a molecule of significant interest in the fields of antimicrobial research and drug development. Its defining characteristic is its amphipathic nature, possessing both a hydrophobic lauryl chain and a hydrophilic peptide component. This dual character is central to its biological functions, including its potent antimicrobial activity and its ability to neutralize bacterial endotoxins. This technical guide provides a comprehensive overview of the core attributes of Lauryl-LF11, focusing on its amphipathic properties and the experimental methodologies used for its characterization.

Physicochemical and Biological Properties of Lauryl-LF11

The addition of a C12-alkyl (lauryl) chain to the N-terminus of the LF11 peptide (FQWQRNIRKVR-NH₂) fundamentally alters its physicochemical properties, significantly enhancing its biological activities. This acylation increases the peptide's overall hydrophobicity, which is a critical factor in its interaction with bacterial membranes and lipopolysaccharide (LPS).

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological and biophysical properties of Lauryl-LF11.

| Property | Lauryl-LF11 | LF11 (unmodified) | Reference |

| Molecular Weight | 1712.11 g/mol | 1529.81 g/mol | [1] |

| Chemical Formula | C₈₁H₁₃₄N₂₆O₁₅ | C₆₉H₁₁₂N₂₆O₁₄ | [1] |

| Antibacterial Activity | High activity against various bacterial strains | Moderate activity | [2] |

| LPS Neutralization | Enhanced | Lower than Lauryl-LF11 | [2] |

Table 1: Physicochemical and Biological Properties of Lauryl-LF11 and LF11.

| Bacterial Strain | Lauryl-LF11 MIC (µg/mL) | Reference |

| Salmonella enterica sv. Minnesota R595 (LPS Re) | High activity | [2] |

| Salmonella enterica sv. Minnesota R60 (LPS Ra) | High activity | [2] |

| Salmonella enterica sv. Typhimurium (smooth LPS) | High activity | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 against Salmonella enterica strains. (Note: The original study states "high antibacterial activity" without specifying exact MIC values in the abstract. Further details would be in the full publication.)

Core Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Lauryl-LF11.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of Lauryl-LF11 is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Protocol:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Peptide Dilution Series: A serial two-fold dilution of Lauryl-LF11 is prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the peptide dilutions.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Assessment of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The hydrophobicity of Lauryl-LF11 can be quantitatively assessed by its retention time on a reversed-phase HPLC column. A longer retention time indicates greater hydrophobicity.

Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of two solvents is used for elution. Solvent A is typically an aqueous solution with a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid in water), and Solvent B is an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Gradient Elution: The peptide is injected onto the column, and the concentration of Solvent B is gradually increased over time.

-

Detection: The peptide is detected as it elutes from the column using a UV detector, typically at a wavelength of 214 or 280 nm.

-

Hydrophobicity Index: The retention time of the peptide is recorded. This can be used to calculate a hydrophobicity index by comparing it to the retention times of known standard compounds.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration at which amphipathic molecules, such as Lauryl-LF11, begin to self-assemble into micelles in an aqueous solution. This can be determined by various methods, including fluorescence spectroscopy using a hydrophobic probe like pyrene.

Protocol:

-

Pyrene Stock Solution: A stock solution of pyrene in a suitable organic solvent (e.g., methanol) is prepared.

-

Lauryl-LF11 Solutions: A series of Lauryl-LF11 solutions with increasing concentrations are prepared in an aqueous buffer.

-

Addition of Pyrene: A small aliquot of the pyrene stock solution is added to each Lauryl-LF11 solution, ensuring the final pyrene concentration is low and constant across all samples.

-

Fluorescence Measurement: The fluorescence emission spectra of pyrene are recorded for each sample. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is calculated.

-

CMC Determination: The I₁/I₃ ratio is plotted against the logarithm of the Lauryl-LF11 concentration. The CMC is determined as the concentration at which a significant decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Visualizing the Molecular Mechanisms and Workflows

The Amphipathic Structure of Lauryl-LF11

The fundamental basis of Lauryl-LF11's activity lies in its amphipathic structure, which allows it to interact with and disrupt bacterial membranes.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a stepwise process to quantify the antimicrobial potency of Lauryl-LF11.

Proposed Signaling Pathway: Lauryl-LF11 and TLR4 Activation

Lauryl-LF11 is known to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway. By neutralizing LPS, Lauryl-LF11 can modulate this inflammatory cascade.

This technical guide provides a foundational understanding of the amphipathic nature of Lauryl-LF11 and its implications for its biological activity. The provided experimental protocols and visualizations serve as a resource for researchers and drug development professionals working with this and similar antimicrobial peptides. Further investigation into the specific quantitative parameters and detailed molecular interactions will continue to illuminate the full potential of Lauryl-LF11 as a therapeutic agent.

References

Lauryl-LF 11: A Synthetic Antimicrobial Peptide with Potent Anti-Endotoxin Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lauryl-LF 11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF11. The addition of a lauryl group (a 12-carbon alkyl chain) to the N-terminus of the LF11 peptide significantly enhances its antimicrobial and endotoxin-neutralizing properties. This modification increases the peptide's hydrophobicity, which is a critical factor in its interaction with bacterial membranes and its ability to neutralize lipopolysaccharide (LPS), the major endotoxin component of Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its antimicrobial and cytotoxic activities, mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activities of this compound have been evaluated against a range of microorganisms and human red blood cells. The data, summarized from key studies, is presented below.

| Organism/Cell Type | Assay | This compound | LF11 (unacylated) | Reference |

| Escherichia coli | MIC (µg/mL) | 4 | 64 | [1] |

| Pseudomonas aeruginosa | MIC (µg/mL) | 8 | >128 | [1] |

| Staphylococcus aureus | MIC (µg/mL) | 2 | 16 | [1] |

| Human Red Blood Cells | HC50 (µg/mL) | ~50 | >200 | [2] |

Table 1: Antimicrobial and Hemolytic Activity of this compound and LF11. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the concentration of the peptide that causes 50% hemolysis of human red blood cells.

Cytotoxicity Against Mammalian Cells

The cytotoxic effect of this compound on mammalian cells is a crucial parameter for assessing its therapeutic potential. The IC50 value, the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity.

| Cell Line | Assay | This compound IC50 (µM) | Reference |

| Human Embryonic Kidney 293 (HEK293) | MTT | >100 | [2] |

| Human Dermal Fibroblasts | MTT | >100 | [2] |

Table 2: Cytotoxicity of this compound against human cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Anti-Biofilm Activity

The ability of this compound to inhibit and eradicate bacterial biofilms is a critical aspect of its potential as a therapeutic agent, as biofilms are a major contributor to persistent infections.

| Bacterial Strain | Assay | This compound | Reference |

| Pseudomonas aeruginosa | MBIC (µg/mL) | 16 | [1] |

| Pseudomonas aeruginosa | Biofilm Reduction (%) at 4x MIC | ~60% | [1] |

Table 3: Anti-biofilm activity of this compound against Pseudomonas aeruginosa. MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration of the peptide required to inhibit the formation of a biofilm.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of bacterial cell membranes. The N-terminal lauryl chain enhances its interaction with the lipid A moiety of LPS in the outer membrane of Gram-negative bacteria. This interaction neutralizes the endotoxic effects of LPS and facilitates the peptide's translocation across the outer membrane to disrupt the inner membrane.

Furthermore, this compound has been shown to modulate the host immune response. It can activate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system responsible for recognizing LPS. However, in the context of LPS stimulation, this compound has been observed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), suggesting a complex immunomodulatory role.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Peptide Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a stock concentration of 1 mg/mL.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolytic Assay

The hemolytic activity of this compound is assessed by measuring the release of hemoglobin from human red blood cells (RBCs).

-

Preparation of RBC Suspension: Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

-

Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed mammalian cells (e.g., HEK293, fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium without peptide).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the MIC assay.

-

Biofilm Formation: In a 96-well plate, add the bacterial inoculum to wells containing serial dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). Include a positive control (bacteria without peptide) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 30% acetic acid to each well to solubilize the stained biofilm.

-

Measurement: Measure the absorbance at 595 nm.

-

Calculation: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the positive control.

Signaling Pathway Visualization

The immunomodulatory effect of this compound involves the TLR4 signaling pathway, leading to the inhibition of pro-inflammatory cytokines.

This diagram illustrates that while this compound can activate the TLR4/MD-2 complex, it ultimately leads to the inhibition of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines TNF-α and IL-6. This dual activity highlights its potential as a therapeutic agent that can both combat bacterial infections and mitigate the associated inflammatory damage.

Conclusion

This compound represents a promising synthetic antimicrobial peptide with enhanced antibacterial and potent endotoxin-neutralizing capabilities compared to its parent peptide, LF11. Its mechanism of action, involving both direct membrane disruption and immunomodulation, makes it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in combating bacterial infections and associated inflammatory conditions.

References

The Decisive Role of N-Terminal Acylation in Enhancing the Efficacy of the Antimicrobial Peptide Lauryl-LF11

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising class of therapeutics, and their efficacy can be significantly enhanced through chemical modifications. This technical guide delves into the critical role of N-terminal acylation in the synthetic antimicrobial peptide, Lauryl-LF11. By attaching a C12 lauryl group to the N-terminus of the parent peptide LF11, a fragment of human lactoferricin, its biological activities are markedly augmented. This modification enhances its antimicrobial potency, dramatically improves its ability to neutralize bacterial lipopolysaccharide (LPS), and modulates the host inflammatory response. This guide provides a comprehensive overview of the quantitative data supporting these claims, detailed experimental protocols for the evaluation of acylated AMPs, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Antimicrobial peptides are key components of the innate immune system in a wide range of organisms. Their broad-spectrum activity and unique membrane-targeting mechanisms make them attractive candidates for new antibiotic development. LF11 is an 11-amino-acid peptide derived from human lactoferricin, known for its antimicrobial properties. Chemical modification is a key strategy to improve the therapeutic potential of AMPs. N-terminal acylation, the addition of a fatty acid chain to the N-terminus of a peptide, is one such modification that can profoundly influence the peptide's physicochemical properties and biological functions.

Lauryl-LF11 is the N-terminally laurylated analogue of LF11.[1][2] This addition of a 12-carbon alkyl chain significantly increases the hydrophobicity of the peptide, enhancing its interaction with bacterial membranes and the lipid A moiety of lipopolysaccharide (LPS), the major endotoxin component of Gram-negative bacteria.[1] This guide will explore the multifaceted role of this N-terminal acylation, presenting key data, experimental methodologies, and mechanistic insights relevant to researchers in the fields of microbiology, immunology, and drug development.

The Impact of N-Terminal Acylation on Biological Activity: Quantitative Data

The N-terminal lauryl group on LF11 profoundly enhances its biological activities. The following tables summarize the quantitative data from comparative studies between LF11 and Lauryl-LF11, highlighting the superior performance of the acylated peptide.

Antimicrobial Activity

N-terminal acylation significantly boosts the antimicrobial potency of LF11, particularly against Gram-negative bacteria with deep rough mutant LPS (Re-type).

Table 1: Minimum Inhibitory Concentrations (MICs) of LF11 and Lauryl-LF11 against Salmonella enterica Strains with Different LPS Chemotypes [1]

| Peptide | S. enterica (S-form LPS) MIC (µM) | S. enterica R60 (Ra-LPS) MIC (µM) | S. enterica R595 (Re-LPS) MIC (µM) |

| LF11 | 4 | 8 | 32 |

| Lauryl-LF11 | 4 | 8 | 4 |

Data sourced from Andrä J, et al. Biochem J. 2005.[1]

Lipopolysaccharide (LPS) Neutralization

One of the most significant effects of N-terminal laurylation is the enhanced ability to neutralize LPS, thereby reducing the inflammatory response it triggers.

Table 2: Inhibition of LPS-Induced Tumor Necrosis Factor-α (TNF-α) Production in Human Mononuclear Cells [1]

| Peptide | LPS Chemotype | IC50 (µM) for TNF-α Inhibition |

| LF11 | S-form LPS | > 30 |

| Lauryl-LF11 | S-form LPS | 0.5 |

| LF11 | Ra-LPS | 20 |

| Lauryl-LF11 | Ra-LPS | 0.2 |

| LF11 | Re-LPS | 1 |

| Lauryl-LF11 | Re-LPS | 0.05 |

IC50 represents the concentration of peptide required to inhibit 50% of the TNF-α production induced by 10 ng/mL of the respective LPS. Data sourced from Andrä J, et al. Biochem J. 2005.[1]

Signaling Pathways and Mechanisms of Action

N-terminal acylation enhances the interaction of LF11 with bacterial membranes and LPS, leading to improved antimicrobial and anti-inflammatory effects. The primary mechanism of LPS neutralization involves the binding of Lauryl-LF11 to the lipid A portion of LPS, which prevents LPS from activating the Toll-like receptor 4 (TLR4) signaling pathway in host immune cells.

Inhibition of the TLR4 Signaling Pathway

LPS is a potent activator of the innate immune system through the TLR4 receptor complex. By binding to and sequestering LPS, Lauryl-LF11 effectively inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Lauryl-LF11.

Synthesis of Lauryl-LF11 (N-terminal Acylation)

This protocol describes a general method for the N-terminal acylation of a solid-phase synthesized peptide like LF11.

Protocol:

-

Peptide Synthesis: Synthesize the LF11 peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

N-terminal Deprotection: After the final amino acid coupling, selectively remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).

-

Acylation: Dissolve lauric acid and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add this solution to the resin-bound peptide and allow the reaction to proceed for 2-4 hours at room temperature.

-

Cleavage and Deprotection: Wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

Protocol:

-

Bacterial Culture: Grow bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton broth) at 37°C.

-

Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the assay medium in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

LPS Neutralization Assay (Cytokine Induction in Mononuclear Cells)

This assay measures the ability of the peptide to inhibit LPS-induced cytokine production in immune cells.

Protocol:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the PBMCs in a suitable cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum) and seed them in a 96-well plate.

-

Peptide and LPS Treatment: Pre-incubate serial dilutions of the peptide with a fixed concentration of LPS (e.g., 10 ng/mL) for 30 minutes at 37°C.

-

Cell Stimulation: Add the peptide/LPS mixtures to the cells and incubate for 4-24 hours at 37°C in a 5% CO2 atmosphere.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of the desired cytokine (e.g., TNF-α) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each peptide concentration compared to the LPS-only control. Determine the IC50 value.

Conclusion

N-terminal acylation with a lauryl group is a highly effective strategy for enhancing the therapeutic properties of the antimicrobial peptide LF11. The resulting lipopeptide, Lauryl-LF11, demonstrates superior antimicrobial activity and, most notably, a potent ability to neutralize bacterial endotoxin. This is achieved through enhanced hydrophobic interactions with bacterial membranes and the lipid A component of LPS, leading to the inhibition of the pro-inflammatory TLR4 signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working on the design and evaluation of novel antimicrobial and anti-endotoxin agents. The principles highlighted here can be extended to the optimization of other antimicrobial peptides, paving the way for the development of new therapies to combat infectious diseases and sepsis.

References

Lauryl-LF11: A Technical Guide to a Potent Lactoferricin-Derived Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl-LF11 is a synthetic lipopeptide derived from human lactoferricin, a naturally occurring antimicrobial peptide. By attaching a lauryl group to the N-terminus of the LF11 peptide fragment, its hydrophobicity and antimicrobial potency are significantly enhanced. This modification improves its ability to disrupt bacterial cell membranes, making it a subject of interest in the development of novel antimicrobial agents. This technical guide provides an in-depth overview of Lauryl-LF11, including its derivation, mechanism of action, and the experimental protocols used for its synthesis and evaluation. Quantitative data on its biological activity are presented to facilitate comparison and further research.

Derivation of Lauryl-LF11 from Human Lactoferricin

Human lactoferrin is a glycoprotein found in bodily secretions and is a component of the innate immune system. Enzymatic cleavage of lactoferrin, for instance by pepsin in the stomach, releases a potent antimicrobial fragment known as lactoferricin.[1][2]

Lauryl-LF11 is a second-generation, modified peptide derived from a specific region of human lactoferricin. The derivation process involves two key steps:

-

Identification of the Core Peptide (LF11): The LF11 peptide is an 11-amino acid fragment corresponding to residues 21-31 of human lactoferrin.[1] Its sequence is Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH₂ (FQWQRNIRKVR-NH₂).[1] While possessing some antimicrobial properties, the activity of the unmodified LF11 peptide is relatively weak.[1]

-

N-terminal Acylation: To enhance its antimicrobial efficacy, a 12-carbon lauryl (dodecanoyl) group is covalently attached to the N-terminus of the LF11 peptide.[3] This process, known as N-acylation, increases the overall hydrophobicity of the peptide. This modification has been shown to significantly boost the peptide's ability to interact with and disrupt bacterial membranes.[1][4][5] The resulting lipopeptide is Lauryl-LF11.

Quantitative Data: Antimicrobial and Hemolytic Activity

The primary rationale for the N-acylation of LF11 is to improve its antimicrobial activity. However, increasing hydrophobicity can also lead to a loss of selectivity and increased toxicity towards mammalian cells, often measured by hemolytic activity. The following table summarizes the biological activity of the parent peptide LF11 and its N-acylated analogues against Escherichia coli and human red blood cells. N-acylation with an octanoyl group (a C8 chain, similar to the C12 lauryl chain) demonstrates a significant increase in antimicrobial potency.

| Peptide Sequence/Modification | Hydrophobicity (H) | MIC vs. E. coli (µg/mL) | Hemolytic Activity (%) at 150 µg/mL |

| LF11 (Parent Peptide) | -0.16 | >250 | 0 |

| O-LF11-215 (Octanoyl-Acylated) | 0.59 | 4 | 5 |

| 6-MO-LF11-322 (Acylated) | 0.70 | 4 | 5 |

Data adapted from Zweytick et al. (2011). The study utilized octanoyl (O) and 6-methyloctanoyl (6-MO) groups for N-acylation. These results are indicative of the enhanced activity expected from laurylation.

Mechanism of Action

The antimicrobial action of Lauryl-LF11 is primarily driven by its direct interaction with and disruption of the bacterial cell membrane. As a cationic and amphipathic molecule, it selectively targets the negatively charged components of bacterial membranes (such as lipopolysaccharides (LPS) and phosphatidylglycerol) over the generally zwitterionic membranes of mammalian cells.[4][6]

The mechanism can be summarized as follows:

-

Electrostatic Attraction: The positively charged residues (Arginine, Lysine) of the peptide are attracted to the negatively charged bacterial outer membrane.

-

Hydrophobic Insertion: The lauryl chain and hydrophobic amino acid residues insert into the lipid bilayer, disrupting the packing of the membrane lipids.[4][5]

-

Membrane Permeabilization: This disruption leads to increased membrane permeability, causing leakage of intracellular contents and dissipation of the membrane potential, ultimately resulting in cell death.[4]

Studies have shown that N-acylated LF11 peptides are particularly effective at inducing membrane instability and can cause the formation of tubular protrusions from the outer membrane of E. coli.[4][5] They also perturb the organization of key membrane lipids like cardiolipin, which can interfere with essential cellular processes such as cell division.[7]

Experimental Protocols

Synthesis and Purification of Lauryl-LF11

Lauryl-LF11 is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10]

Workflow:

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling Cycle:

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% piperidine in DMF solution.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and add it to the resin to form a peptide bond.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat this cycle for each amino acid in the LF11 sequence (from C-terminus to N-terminus).

-

-

N-terminal Laurylation: After the final amino acid (Phenylalanine) is coupled and its Fmoc group is removed, couple lauric acid to the free N-terminal amine using the same activation and coupling procedure.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, then dissolve and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Antimicrobial Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is determined using a modified broth microdilution method, which is optimized for cationic peptides.[3]

Methodology:

-

Materials: Use sterile, 96-well polypropylene microtiter plates, as cationic peptides can adhere to polystyrene.[3] Use Mueller-Hinton Broth (MHB) as the growth medium.

-

Peptide Preparation: Prepare a stock solution of Lauryl-LF11. Perform serial twofold dilutions in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss.

-

Inoculum Preparation: Grow the bacterial strain (e.g., E. coli, S. aureus) overnight at 37°C. Dilute the culture in MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Assay Setup:

-

Add 100 µL of the standardized bacterial suspension to each well of the polypropylene plate.

-

Add 11 µL of the serially diluted peptide solutions (at 10x the final desired concentration) to the corresponding wells.

-

Include a positive control (bacteria with no peptide) and a negative control (MHB only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of human red blood cells (RBCs).[1]

Methodology:

-

RBC Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend them in PBS to a final concentration of 1-2% (v/v).

-

Assay Setup:

-

In a 96-well plate, add serially diluted concentrations of Lauryl-LF11.

-

Add the prepared RBC suspension to each well.

-

Include a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in 0.1-1% Triton X-100, representing 100% hemolysis).

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new flat-bottom plate.

-

Data Analysis: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin. Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value (the concentration causing 50% hemolysis) can be determined from the resulting dose-response curve.

Mammalian Cell Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, serving as an indicator of cell viability.

Methodology:

-

Cell Plating: Seed mammalian cells (e.g., HEK293, HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of Lauryl-LF11. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can then be calculated.

Conclusion

Lauryl-LF11 represents a promising modification of a naturally occurring human antimicrobial peptide. The addition of a lauryl group significantly enhances its antimicrobial activity, particularly against Gram-negative bacteria, by increasing its hydrophobicity and ability to disrupt cell membranes. The protocols detailed in this guide provide a framework for the consistent synthesis and evaluation of Lauryl-LF11 and similar lipopeptides. Further research focusing on optimizing the balance between antimicrobial potency and host cell toxicity will be crucial for its potential development as a therapeutic agent.

References

- 1. Studies on Lactoferricin-derived Escherichia coli Membrane-active Peptides Reveal Differences in the Mechanism of N-Acylated Versus Nonacylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Acylated and d Enantiomer Derivatives of a Nonamer Core Peptide of Lactoferricin B Showing Improved Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Antimicrobial and Antiviral Properties of Cryptic Peptides from Human Fibrinogen | MDPI [mdpi.com]

- 7. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bridging the Antimicrobial Activity of Two Lactoferricin Derivatives in E. coli and Lipid-Only Membranes [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Investigating the Biophysical Properties of Lauryl-LF11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin peptide, LF11. The addition of a lauryl group, a C12-alkyl chain, enhances its amphipathic nature, leading to increased antimicrobial and immunomodulatory activities. This technical guide provides an in-depth overview of the biophysical properties of Lauryl-LF11, its mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and professionals in the fields of microbiology, immunology, and drug development in their exploration of this promising therapeutic candidate.

Biophysical and Biological Activities of Lauryl-LF11

Lauryl-LF11 exhibits a range of biological activities, primarily centered around its antimicrobial and anti-inflammatory properties. The covalent attachment of a lauryl chain to the LF11 peptide significantly enhances its interaction with bacterial membranes and its ability to neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.

Antimicrobial Activity

The antimicrobial efficacy of Lauryl-LF11 is attributed to its ability to disrupt bacterial cell membranes. While the parent peptide LF11 shows modest activity, the N-terminal acylation in Lauryl-LF11 leads to a significant increase in its potency against a variety of bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-LF11 against Salmonella enterica Strains

| Bacterial Strain | LPS Chemotype | MIC (μg/mL) |

| S. enterica sv. Minnesota R60 | Ra | 1 - 2 |

| S. enterica sv. Minnesota R345 | Rb2 | 1 - 2 |

| S. enterica sv. Minnesota R595 | Re | 0.25 - 0.5 |

Data sourced from Andrä et al. (2005).

Interaction with Lipopolysaccharide (LPS)

A key feature of Lauryl-LF11 is its potent LPS-neutralizing activity. This interaction is crucial for its anti-inflammatory effects, as it prevents LPS from activating host immune cells and triggering a harmful inflammatory cascade. Isothermal Titration Calorimetry (ITC) has been used to characterize the thermodynamics of this binding event.

Table 2: Enthalpy of Lauryl-LF11 Binding to Different LPS Chemotypes

| LPS Chemotype | Enthalpy (ΔH) in kJ/mol |

| Re-LPS | -45 |

| Ra-LPS | -55 |

| S-LPS | -60 |

Data sourced from Andrä et al. (2005). The negative enthalpy values indicate an exothermic binding reaction.

Hemolytic Activity

A critical parameter for the development of antimicrobial peptides as therapeutic agents is their toxicity towards host cells. Hemolytic activity, the ability to lyse red blood cells, is a common measure of this cytotoxicity. While N-acylation can increase the antimicrobial potency of peptides, it can also lead to higher hemolytic activity. One study noted that the N-lauryl-derivative of LF11 (C12LF11) showed increased biological activity towards human red blood cells, indicating the importance of balancing hydrophobicity to maintain bacterial membrane specificity[1]. Specific quantitative data for the 50% hemolytic concentration (HC50) of Lauryl-LF11 is a crucial parameter for its therapeutic index determination.

Mechanism of Action

The primary mechanism of action of Lauryl-LF11 involves the disruption of bacterial membranes. Its amphipathic structure allows it to preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

Furthermore, by binding to and neutralizing LPS, Lauryl-LF11 inhibits the activation of the Toll-like receptor 4 (TLR4) signaling pathway on host immune cells, thereby mitigating the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biophysical properties of Lauryl-LF11.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

-

-

Peptide Preparation:

-

Prepare a stock solution of Lauryl-LF11 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Protocol:

-

Preparation of Red Blood Cells:

-

Obtain fresh whole blood (e.g., human or sheep) containing an anticoagulant.

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBC pellet three times with phosphate-buffered saline (PBS), centrifuging and resuspending between each wash.

-

Resuspend the final RBC pellet in PBS to a final concentration of 2% (v/v).

-

-

Peptide Incubation:

-

Prepare serial dilutions of Lauryl-LF11 in PBS in a 96-well microtiter plate.

-

Add an equal volume of the 2% RBC suspension to each well.

-

Include a positive control (RBCs with a known lytic agent, e.g., 1% Triton X-100) and a negative control (RBCs in PBS only).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

-

-

Calculation of Hemolysis:

-

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

References

Lauryl-LF11: A Technical Guide to its Interaction with Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl-LF11 is a synthetic, N-terminally acylated antimicrobial peptide derived from the human lactoferricin fragment LF11. The addition of a C12-alkyl (lauryl) chain to the LF11 peptide significantly enhances its antimicrobial and lipopolysaccharide (LPS)-binding activities.[1] This guide provides a detailed technical overview of Lauryl-LF11, focusing on its mechanism of action against bacterial membranes, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core processes involved in its function and evaluation.

Introduction: Structure and Origins of Lauryl-LF11

Lauryl-LF11 is a lipopeptide, a class of molecules that combines a lipid tail with a peptide chain. It is a modification of LF11, an 11-amino acid peptide fragment derived from lactoferricin, which itself is an antimicrobial peptide originating from the N-terminus of the iron-binding glycoprotein lactoferrin.[2][3] The core peptide, LF11, possesses inherent antimicrobial properties, but the covalent attachment of a lauryl group to its N-terminus markedly increases its hydrophobicity.[4] This structural modification is crucial for its enhanced ability to interact with and disrupt the lipid bilayers of bacterial membranes, while also improving its capacity to neutralize endotoxins like LPS.[1][5]

The defining characteristic of Lauryl-LF11 is its amphipathic nature, featuring a hydrophobic acyl chain and a hydrophilic, cationic peptide headgroup.[6] This allows it to readily partition into the complex environment of the bacterial cell envelope.

Mechanism of Action: Disruption of the Bacterial Membrane

The antimicrobial activity of Lauryl-LF11 is primarily exerted at the bacterial cell membrane. The process is a multi-step cascade involving initial electrostatic attraction, insertion into the lipid bilayer, and subsequent membrane destabilization leading to cell death.

Initial Electrostatic Binding

The peptide portion of Lauryl-LF11 is cationic, carrying a net positive charge. This facilitates the initial interaction with the bacterial cell surface, which is typically anionic.

-

Gram-Negative Bacteria : The outer membrane is rich in lipopolysaccharide (LPS), a molecule with negatively charged phosphate groups in its Lipid A and core oligosaccharide regions.[7][8] Lauryl-LF11 is strongly attracted to these sites.

-

Gram-Positive Bacteria : The cell wall contains negatively charged lipoteichoic acids, which serve as the initial binding target for the cationic peptide.[7]

LPS Neutralization in Gram-Negative Bacteria

A key feature of Lauryl-LF11 is its high affinity for LPS.[5] The peptide binds directly to the Lipid A moiety of LPS, which is the component responsible for the potent inflammatory response (endotoxic shock) in humans.[8][9] This binding sequesters and neutralizes the LPS, preventing it from activating the host's immune response via Toll-like receptor 4 (TLR4).[6][10] The N-acylated version of the peptide is significantly more effective at neutralizing LPS from various bacterial chemotypes compared to the non-acylated LF11 peptide.[5]

Membrane Insertion and Permeabilization

Following the initial binding, the hydrophobic lauryl chain anchors the molecule into the lipid core of the bacterial membrane.[4] This insertion is a critical step that distinguishes its mechanism from its non-acylated counterpart. The increased hydrophobicity facilitates the perturbation of the highly organized lipid bilayer.[4][11]

This disruption leads to:

-

Membrane Depolarization : The insertion of multiple Lauryl-LF11 molecules disrupts the electrochemical potential across the cytoplasmic membrane. This dissipation of the membrane potential is a rapid and critical event in its bactericidal action.[12][13]

-

Increased Permeability : The peptide's presence creates defects or pores in the membrane, leading to an uncontrolled flux of ions and small molecules.[14][15] This results in the leakage of essential cytoplasmic contents and the breakdown of cellular homeostasis.

-

Cell Lysis : Ultimately, the structural integrity of the membrane is compromised to a point where the cell can no longer maintain its internal pressure, leading to lysis and cell death.[15]

The overall mechanism involves the peptide first binding to the outer surface and then inserting into and disrupting the membrane's structure and function.

Figure 1: Lauryl-LF11's stepwise interaction with a Gram-negative bacterial membrane.

Quantitative Data Summary

The efficacy of Lauryl-LF11 has been quantified through various assays. The following tables summarize key findings regarding its antimicrobial and cytotoxic effects.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] N-acylation generally improves the antimicrobial potency of LF11 peptides.[4]

| Peptide Derivative | Target Organism | MIC Range (µg/mL) | Reference |

| Lauryl-LF11 | Escherichia coli | ≤ 32 | [4] |

| Lauryl-LF11 | Gram-negative bacteria | Generally Potent | [1][17] |

| LF11 (non-acylated) | Escherichia coli | 125 | [4] |

| LF11-215 (optimized) | Escherichia coli | ≤ 32 | [4] |

| LF11-324 (optimized) | Escherichia coli | ≤ 32 | [4] |

Note: Specific MIC values can vary based on the exact bacterial strain and testing conditions.

Table 2: Hemolytic Activity and Cytotoxicity

An ideal antimicrobial agent should exhibit high toxicity towards bacterial cells while showing low toxicity to host cells, such as human red blood cells (hemolytic activity) and other mammalian cells (cytotoxicity).[18][19] Increasing the hydrophobicity of LF11 peptides can lead to a slight reduction in cell specificity.[4]

| Peptide | Assay | Cell Type | Activity/Toxicity | Reference |

| Lauryl-LF11 | Hemolysis | Human Red Blood Cells | Exhibits some hemolytic activity | [4][6] |

| Lauryl-LF11 | Cytotoxicity | HaCaT, HepG2, HeLa | Generally higher tolerance than erythrocytes | [18][20][21] |

| LF11-324 (hydrophobic) | Hemolysis | Human Red Blood Cells | Weakly increased hemolytic activity | [4] |

| N-acylated peptides | Hemolysis | Human Red Blood Cells | Weakly increased hemolytic activity | [4] |

Note: The therapeutic index, which compares the concentration effective against bacteria to the concentration toxic to host cells, is a critical parameter in drug development.[18][22]

Key Experimental Protocols

The following sections provide detailed methodologies for assays crucial to evaluating the interaction of Lauryl-LF11 with bacterial membranes.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the minimum concentration of Lauryl-LF11 required to inhibit bacterial growth.[23]

Materials:

-

Lauryl-LF11 peptide stock solution

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation : Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Peptide Dilution Series : Prepare a two-fold serial dilution of Lauryl-LF11 in CAMHB directly in the 96-well plate. Concentrations should span a clinically relevant range.

-

Inoculation : Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control well (bacteria, no peptide) and a negative control well (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of Lauryl-LF11 in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).[16]

Figure 2: Standard experimental workflow for a broth microdilution MIC assay.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of Lauryl-LF11 to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[24]

Materials:

-

Lauryl-LF11

-

Mid-log phase bacterial culture, washed and resuspended in HEPES buffer

-

NPN stock solution (in acetone or ethanol)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Cell Preparation : Harvest mid-log phase bacteria, wash twice with buffer, and resuspend to an OD₆₀₀ of ~0.5.

-

Assay Setup : In a cuvette or 96-well black plate, add the bacterial suspension.

-

NPN Addition : Add NPN to a final concentration of 10 µM and allow it to equilibrate. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.

-

Peptide Addition : Record the baseline fluorescence. Add varying concentrations of Lauryl-LF11 to the suspension.

-

Fluorescence Measurement : Immediately monitor the increase in fluorescence intensity over time. An increase indicates that NPN has partitioned into the newly exposed hydrophobic regions of the damaged outer membrane.

Figure 3: Workflow for assessing outer membrane damage using the NPN uptake assay.

Cytoplasmic Membrane Depolarization Assay

This assay uses a membrane potential-sensitive dye, such as DiSC₃(5), to measure the dissipation of the transmembrane potential.[12][24]

Materials:

-

Lauryl-LF11

-

Mid-log phase bacterial culture

-

DiSC₃(5) fluorescent dye

-

Buffer containing KCl (to equilibrate K⁺)

-

Fluorescence spectrophotometer or plate reader

Procedure:

-

Cell Preparation : Harvest and wash bacteria, then resuspend in buffer.

-

Dye Loading : Add DiSC₃(5) to the cell suspension and incubate in the dark. The dye will be taken up by energized cells and its fluorescence will be quenched.

-

Baseline Measurement : Once the fluorescence signal is stable and low (indicating dye uptake and quenching), record the baseline.

-

Peptide Addition : Add Lauryl-LF11 to the cell suspension.

-

Fluorescence Measurement : Monitor the increase in fluorescence. Depolarization of the membrane causes the release of the quenched dye into the medium, resulting in a significant increase in fluorescence.

Figure 4: Workflow for measuring cytoplasmic membrane depolarization.

Hemolysis Assay

This protocol assesses the lytic activity of Lauryl-LF11 against red blood cells (RBCs).[18]

Materials:

-

Lauryl-LF11

-

Fresh human or animal red blood cells

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for 100% lysis control)

-

96-well microtiter plates

-

Centrifuge and microplate reader

Procedure:

-

RBC Preparation : Collect blood and wash RBCs three times with PBS via centrifugation to remove plasma and buffy coat. Resuspend to a final concentration of 2-4% (v/v) in PBS.

-

Assay Setup : Add serially diluted Lauryl-LF11 to a 96-well plate.

-

Incubation : Add the RBC suspension to each well. Use PBS as a negative control (0% lysis) and Triton X-100 (e.g., 0.1%) as a positive control (100% lysis). Incubate for 1 hour at 37°C.

-

Centrifugation : Centrifuge the plate to pellet intact RBCs.

-

Measurement : Carefully transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at ~450 nm or ~540 nm.

-

Calculation : Calculate the percentage of hemolysis relative to the positive control.

Conclusion for Drug Development

Lauryl-LF11 represents a promising antimicrobial candidate due to its potent, multi-faceted mechanism of action against bacterial membranes and its ability to neutralize endotoxins. The addition of the lauryl chain is a key structural feature that enhances its efficacy compared to its parent peptide. For drug development professionals, the critical path forward involves optimizing the therapeutic window—maximizing its antimicrobial potency while minimizing off-target effects like hemolytic activity and cytotoxicity. Further structure-activity relationship (SAR) studies could lead to next-generation lipopeptides with improved selectivity and efficacy for tackling multidrug-resistant bacterial infections.

References

- 1. Lauryl-LF 11 (4422) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. Bridging the Antimicrobial Activity of Two Lactoferricin Derivatives in E. coli and Lipid-Only Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on Lactoferricin-derived Escherichia coli Membrane-active Peptides Reveal Differences in the Mechanism of N-Acylated Versus Nonacylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 832729-14-3 | HIB72914 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical interactions between LPS and LPS-binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial mechanism of action of surfactant lipid preparations in enteric Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. forskning.ruc.dk [forskning.ruc.dk]

- 19. Potential irritation of lysine derivative surfactants by hemolysis and HaCaT cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Lauryl-LF11 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of Lauryl-LF11, an N-terminally acylated antimicrobial peptide derived from lactoferricin. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to support further research and development in the field of peptide-based therapeutics.

Introduction

Lauryl-LF11 is a modified version of the LF11 peptide, an 11-amino acid fragment of human lactoferricin. The addition of a lauryl (C12) fatty acid chain to the N-terminus enhances its antimicrobial properties, a characteristic attributed to increased hydrophobicity and membrane interaction. While primarily investigated for its antibacterial activity, understanding the cytotoxic potential of Lauryl-LF11 against mammalian cells is crucial for its development as a therapeutic agent. This guide focuses on the preliminary findings regarding its effects on both cancerous and non-cancerous mammalian cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of Lauryl-LF11 and its derivatives have been evaluated against various cell types. The data presented below is compiled from studies on closely related N-acylated LF11 peptides, offering insights into the potential activity of Lauryl-LF11. It is important to note that direct IC50 values for Lauryl-LF11 across a wide range of cell lines are not extensively available in the public domain.

Table 1: Cytotoxicity of LF11 Derivatives Against Mammalian Cells

| Peptide | Cell Line | Cell Type | Assay | Endpoint | Result |

| R-DIM-P-LF11-334 | A375 | Human Malignant Melanoma | PI Uptake | LC50 | ~10 µM |

| R-DIM-P-LF11-334 | MUG Mel1 | Human Malignant Melanoma | PI Uptake | LC50 | ~10 µM |

| R-DIM-P-LF11-334 | NHDF | Normal Human Dermal Fibroblasts | PI Uptake | - | Minor effect at concentrations toxic to melanoma cells |

Table 2: Hemolytic Activity of Acylated LF11 Peptides

| Peptide | Acyl Chain | Condition | Hemolytic Activity |

| Acylated LF11-322 | C12 (Lauryl) | PBS | Higher than non-acylated peptide |

| Acylated LF11-227 | C12 (Lauryl) | PBS | Highest hemolytic activity among tested acylations |

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity of Lauryl-LF11 and related peptides. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Lauryl-LF11 in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of Lauryl-LF11. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Lauryl-LF11 for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.

Hemolysis Assay

This assay measures the lytic effect of a compound on red blood cells (RBCs).

Protocol:

-

RBC Preparation: Obtain fresh human red blood cells and wash them three times with PBS by centrifugation at 1000 x g for 5 minutes. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Compound Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of Lauryl-LF11 at various concentrations. Include a positive control (1% Triton X-100) and a negative control (PBS).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to hemoglobin release.

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of Lauryl-LF11.

Potential Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other cytotoxic peptides and related molecules, Lauryl-LF11 may induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical signaling cascade.

Conclusion

The available preliminary data suggests that Lauryl-LF11, and related N-acylated LF11 peptides, exhibit cytotoxic properties, particularly against cancer cell lines, while potentially having a lesser impact on normal cells. The mechanism of action is likely linked to membrane disruption and the induction of apoptosis. However, the increased hydrophobicity from laurylation may also lead to higher hemolytic activity, a critical factor for systemic applications. Further comprehensive studies are required to establish a detailed and specific cytotoxic profile of Lauryl-LF11 across a broader range of mammalian cell lines. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this promising peptide.

Unlocking Endotoxin Neutralization: A Technical Guide to Lauryl-LF11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent endotoxin-neutralizing capabilities of Lauryl-LF11, a promising synthetic antimicrobial peptide. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document serves as a comprehensive resource for professionals engaged in the research and development of novel anti-sepsis and anti-inflammatory therapeutics.

Executive Summary

Endotoxins, specifically lipopolysaccharides (LPS) from Gram-negative bacteria, are powerful triggers of the innate immune system that can lead to overwhelming inflammatory responses, septic shock, and death. Lauryl-LF11, a derivative of the human lactoferricin peptide LF11, has demonstrated significantly enhanced efficacy in neutralizing these toxic molecules. The addition of a C12-alkyl chain to the N-terminus of LF11 substantially improves its ability to bind and neutralize LPS from various bacterial sources. This guide details the biophysical interactions, biological activity, and underlying mechanisms of Lauryl-LF11, providing a robust framework for its further investigation and potential clinical application.

Data Presentation: Quantitative Analysis of Lauryl-LF11 Activity